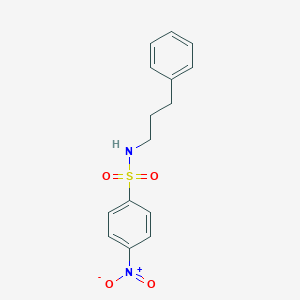![molecular formula C17H11Cl2NO3S2 B450143 METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a dichlorophenyl group, and a thienylcarbonylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thienylcarbonylamino Group: This step involves the reaction of the thiophene derivative with thienylcarbonyl chloride in the presence of a base to form the thienylcarbonylamino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,4-dichlorophenyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the thienylcarbonyl group.
Methyl 4-(2,4-dichlorophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate: Similar structure but has a phenylcarbonyl group instead of a thienylcarbonyl group.
Uniqueness
METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to the presence of the thienylcarbonylamino group, which may impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H11Cl2NO3S2 |
|---|---|
Molecular Weight |
412.3g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(10-5-4-9(18)7-12(10)19)8-25-16(14)20-15(21)13-3-2-6-24-13/h2-8H,1H3,(H,20,21) |
InChI Key |
QALNQPWYVNHELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{4-[({4-chloro-2-nitrobenzoyl}amino)methyl]benzyl}-2-nitrobenzamide](/img/structure/B450060.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B450061.png)
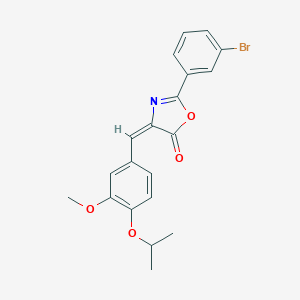
![5-[(2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450064.png)
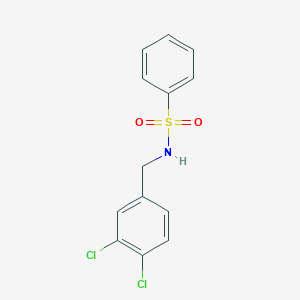
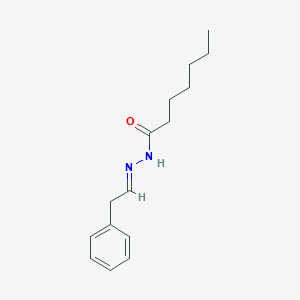
![{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE](/img/structure/B450073.png)
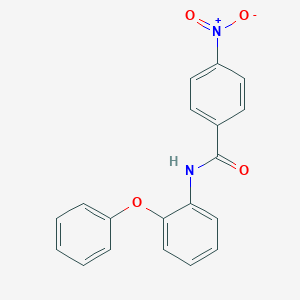
![5-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B450075.png)
![2,2,2-trifluoro-N-{4-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450079.png)
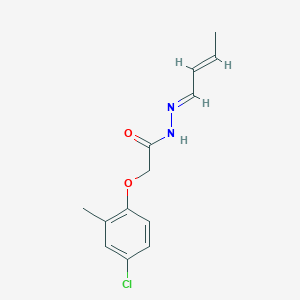
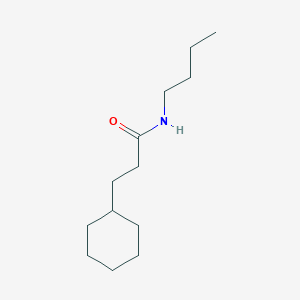
![2-Ethoxy-3-nitro-4-[2-(4-methylphenyl)carbohydrazonoyl]phenyl acetate](/img/structure/B450083.png)
